2,5-Dihydropyridine

Vue d'ensemble

Description

3,6-Dihydropyridine is a dihydropyridine.

Applications De Recherche Scientifique

Antihypertensive Agents

One of the primary applications of 2,5-dihydropyridine derivatives is in the development of calcium channel blockers (CCBs), which are widely used to manage hypertension. These compounds work by inhibiting calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and decreased blood pressure.

Case Study: Combination Therapy in Hypertension

A study detailed the management of refractory hypertension in elderly patients through a combination of dihydropyridine and nondihydropyridine CCBs. For instance, an 80-year-old woman with stage 2 isolated systolic hypertension was treated with felodipine and lisinopril, resulting in significant blood pressure reduction from 200 mm Hg to between 128–138 mm Hg after therapy adjustments .

Neuroprotective Effects

Recent research has identified novel dihydropyridine derivatives that exhibit neuroprotective properties. These compounds have been shown to attenuate neuroinflammatory responses, which are implicated in neurodegenerative diseases.

Research Findings

A study from Tohoku University reported on a dihydropyridine derivative that inhibited microglial activation and reduced the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha. This suggests potential therapeutic applications for treating conditions like Alzheimer's disease and multiple sclerosis .

Cancer Therapeutics

The role of this compound derivatives extends into oncology, where they are being investigated for their anticancer properties. These compounds can interfere with cancer cell survival mechanisms and induce apoptosis.

Research Insights

Novel alkoxylated pyridine derivatives have shown promising anticancer activity by targeting specific kinases involved in tumor growth. For example, certain dihydropyridine compounds were found to inhibit the Pim-1 kinase, which plays a crucial role in cancer cell proliferation .

Antioxidant Activity

Dihydropyridine compounds also demonstrate antioxidant properties, making them candidates for preventing oxidative stress-related diseases.

Study Overview

Research has indicated that some dihydropyridine derivatives can scavenge free radicals effectively, which may help in mitigating oxidative damage in various pathological conditions .

Cardiovascular Health

In addition to their antihypertensive effects, dihydropyridines have been studied for their potential benefits in other cardiovascular conditions.

Clinical Observations

A population-based cohort study found that dihydropyridine CCBs did not increase the risk of pancreatic cancer compared to thiazide diuretics, suggesting their safety profile in long-term use among patients with cardiovascular issues .

Propriétés

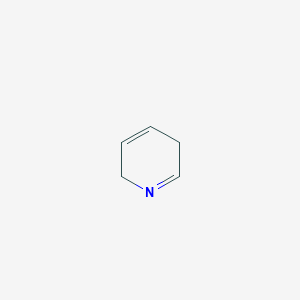

IUPAC Name |

2,5-dihydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHWCAUEPAUFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577723 | |

| Record name | 2,5-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-02-0 | |

| Record name | 2,5-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.